molecular formula C13H23NO B3114152 3-(1-Adamantylamino)propan-1-ol CAS No. 19984-59-9

3-(1-Adamantylamino)propan-1-ol

Cat. No. B3114152
CAS RN: 19984-59-9
M. Wt: 209.33 g/mol
InChI Key: SSRIXWYBKABTAQ-UHFFFAOYSA-N
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Description

“3-(1-Adamantylamino)propan-1-ol” is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 . It is used for research purposes .


Physical And Chemical Properties Analysis

The predicted properties of “3-(1-Adamantylamino)propan-1-ol” include a boiling point of 338.1±25.0 °C, a density of 1.07±0.1 g/cm3, and a pKa of 15.06±0.10 .

Scientific Research Applications

Antiviral Activity

Adamantyl-Containing Aminoketones and Derivatives Adamantyl-containing aminoketones, including derivatives of 3-(1-Adamantylamino)propan-1-ol, have been investigated for their antiviral properties. Notably, these compounds, as part of the adamantane series, have shown promising biological activities. Specific modifications of the amino group in adamantyl-containing amines have led to the creation of new compounds with potentially significant antiviral effects (Makarova et al., 2003). Moreover, other studies on adamantyl-containing β-aminoketones and related compounds have shed light on their potential as antiviral agents, highlighting the multifaceted applications of these adamantane derivatives (Makarova et al., 2001).

Chemical Synthesis and Characterization

Oxidation of Adamantane Research into the oxidation of adamantane, particularly with 2,3,4,5,6-pentafluoroperoxybenzoic acid, has demonstrated the significance of adamantane derivatives like 3-(1-Adamantylamino)propan-1-ol in the synthesis of key industrial compounds. These derivatives serve as starting compounds in creating substances like memantine, rimantadine, and various adamantyl ethers with applications ranging from pharmaceuticals to improving the rheological characteristics of oils and transmission fluids at low temperatures (Khusnutdinov & Oshnyakova, 2015).

Metal Complexes in Medicine

Synthesis and Characterization of Adamantan-1-Amine Complexes Adamantan-1-amine and its derivatives, like 3-(1-Adamantylamino)propan-1-ol, have found applications in synthesizing metal complexes with significant biological interest. These complexes have been synthesized and characterized, showing potential in various medical applications, including antiviral and antiparkinsonian treatments (Sultana et al., 2014).

Biomedical Research

Enhancement of Tumor Necrosis Factor-alpha Production Research has indicated that adamantylated aminoheterocycles, closely related to 3-(1-Adamantylamino)propan-1-ol, can significantly enhance the induction of tumor necrosis factor-alpha in genetically modified cells. This suggests potential therapeutic applications in treating various inflammatory and cancer-related conditions (Mauri et al., 2001).

Safety and Hazards

The safety and hazards associated with “3-(1-Adamantylamino)propan-1-ol” are not specified in the available sources .

properties

IUPAC Name

3-(1-adamantylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-3-1-2-14-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14-15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRIXWYBKABTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239854
Record name 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantylamino)propan-1-ol

CAS RN

19984-59-9
Record name 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19984-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.